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Actilane 18

Cat. No.: B1165565
CAS No.: 100214-49-1
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Description

Historical Context and Evolution of Acrylated Monomers in Polymer Chemistry

The history of polymer science saw significant advancements in the 20th century with the understanding of macromolecules and the development of controlled polymerization methods. Radical polymerization, applicable to a wide range of monomers including acrylates, became a widely used method for producing polymers with diverse properties thegoodscentscompany.comnih.gov. The ability to rapidly cure or solidify liquid formulations containing acrylated monomers upon exposure to light or electron beam radiation fueled the growth of energy curing technologies. This evolution enabled the development of fast, efficient, and environmentally friendly processes for creating coatings, inks, and adhesives with tailored performance characteristics.

Overview of the Actilane Product Line in Photopolymerization Systems

The Actilane product line comprises a variety of monomers and oligomers specifically designed for use in photopolymerization (UV curing) and electron beam (EB) curing systems. These systems rely on the rapid crosslinking of reactive species upon exposure to radiation, allowing for fast processing speeds and reduced energy consumption compared to traditional thermal curing methods scribd.com. The Actilane series includes a range of chemical structures, such as epoxyacrylates (e.g., Actilane 70), and various acrylated monomers like hexamethylene diacrylate (associated with Actilane 425) and tripropylene (B76144) glycol diacrylate (associated with Actilane 424) basf.comgoogle.comakzonobel.comthegoodscentscompany.com. These compounds serve as reactive diluents or primary building blocks, contributing to the final properties of the cured material, such as hardness, flexibility, adhesion, and chemical resistance scribd.com.

Current Research Landscape and Significance of Actilane 18 within Specialty Chemicals

Within the landscape of specialty chemicals for energy curing, this compound, understood to be related to stearyl acrylate (B77674), holds significance due to the properties it imparts to polymer formulations. Stearyl acrylate is a monofunctional acrylate monomer with a long alkyl chain. This structure contributes to specific characteristics in cured polymers, such as improved flexibility, hydrophobicity, and reduced shrinkage during polymerization researchgate.net. It is utilized in applications requiring these properties, including release paper coatings, slip additives, and as a pour-point depressant basf.comnih.gov. Research in photopolymerization continues to explore the optimization of monomer blends, including those containing stearyl acrylate, to achieve desired performance profiles for advanced applications in coatings, inks, adhesives, and 3D printing entegris.comcnrs.frevitachem.com. The incorporation of monomers like stearyl acrylate allows for fine-tuning of material properties to meet the demanding requirements of various industrial and emerging technologies fishersci.ca.

Scope and Objectives of Academic Inquiry into this compound

Academic inquiry into compounds like this compound (stearyl acrylate) within the context of photopolymerization focuses on understanding their polymerization kinetics, the influence of their chemical structure on the network formation and final polymer properties, and their interaction with other components in complex formulations such as photoinitiators and other monomers or oligomers entegris.comnih.gov. Objectives often include developing new formulations with enhanced performance characteristics, exploring novel applications in areas like 3D printing and functional coatings, and investigating the long-term stability and durability of materials derived from these monomers. Research findings contribute to the broader knowledge base of photopolymer science, enabling the rational design of new materials for specific technological needs.

Data Tables

Based on the available technical data for Stearyl Acrylate 18 (SA 18), the following properties are typically observed:

PropertyValueMethod / Note
AppearanceClear, pale yellow liquid or solidVisual
Physical FormLiquid or solidDependent on temperature (Melting point ~25°C) basf.comnih.gov
Purity (C18 ester)min 98 %Gas chromatography basf.comnih.gov
Density @ 20 °C0.904 g/cm³ basf.comnih.gov
Melting Point25 °C basf.comnih.gov
Boiling Point @ 3 hPa160 °C basf.comnih.gov
Flash Point> 100 °C basf.comnih.gov
Vapor Pressure @ 20 °C0.00000413 hPa basf.comnih.gov
Tg, homopolymer-58 °C basf.comnih.gov
Molecular FormulaC₂₁H₄₀O₂ nih.gov
Molar Mass324.6 g/mol nih.gov

Properties

CAS No.

100214-49-1

Molecular Formula

C17H21N3O2

Synonyms

Actilane 18

Origin of Product

United States

Molecular Architecture and Functional Group Reactivity of Actilane 18 Analogues

Elucidation of Acrylated Monomer Structural Motifs Pertinent to Actilane 18

This compound is a trade name for a urethane (B1682113) acrylate (B77674) resin. A representative analogue of this class of compounds is 2-Propenoic acid, 2-[[(butylamino)carbonyl]oxy]ethyl ester, which possesses the CAS number 63225-53-6. The structural motifs of this monomer can be dissected into three primary components: the acrylate group, the urethane linkage, and the n-butyl group.

The acrylate group (CH₂=CH-COO-) is the primary functional group responsible for polymerization. It consists of a vinyl group directly attached to a carbonyl group. This conjugation of the carbon-carbon double bond with the carbon-oxygen double bond significantly influences the reactivity of the monomer.

The urethane linkage (-NH-COO-) is a key feature of this class of acrylates. It is formed from the reaction of an isocyanate with an alcohol. This group is known for its ability to form strong hydrogen bonds, which contributes to the mechanical properties of the resulting polymer.

The n-butyl group (-CH₂CH₂CH₂CH₃) is a saturated alkyl chain that provides flexibility and hydrophobicity to the monomer and the subsequent polymer. The length and branching of this alkyl chain can be varied in different analogues to tailor the physical properties of the final material.

A summary of the structural components is presented in the table below.

Structural MotifChemical FormulaKey Features
Acrylate GroupCH₂=CH-COO-Polymerizable vinyl group conjugated with a carbonyl group.
Urethane Linkage-NH-COO-Capable of forming strong hydrogen bonds.
n-Butyl Group-CH₂CH₂CH₂CH₃Provides flexibility and hydrophobicity.

Influence of Functional Group Configuration on Polymerization Pathways

The polymerization of urethane acrylates like the this compound analogue proceeds primarily through free-radical polymerization of the acrylate group. This process is typically initiated by ultraviolet (UV) or electron beam (EB) radiation, or through the use of a chemical initiator. The polymerization pathway can be described in three main stages: initiation, propagation, and termination.

Initiation: An initiator generates a free radical, which then attacks the carbon-carbon double bond of the acrylate monomer, creating a new radical species.

Propagation: The newly formed radical reacts with another monomer, adding to the growing polymer chain and regenerating the radical at the terminus of the chain. This process repeats, rapidly increasing the molecular weight of the polymer.

Termination: The growth of the polymer chain is halted when two radicals combine (combination) or when a hydrogen atom is transferred from one radical to another (disproportionation).

The urethane and n-butyl groups, while not directly participating in the polymerization of the acrylate double bond, exert a significant influence on the polymerization process and the properties of the resulting polymer. The urethane group's capacity for hydrogen bonding can affect the viscosity of the monomer and the rate of polymerization. In the final polymer network, these hydrogen bonds contribute to increased strength, toughness, and chemical resistance. The n-butyl group, due to its flexibility, can lower the glass transition temperature (Tg) of the polymer, making it less brittle at lower temperatures.

Stereochemical Considerations and Their Impact on Reactive Mechanisms

During the propagation step of the free-radical polymerization of acrylate monomers, a new chiral center is created at the α-carbon of each monomer unit as it is incorporated into the polymer chain. The relative stereochemistry of these chiral centers along the polymer backbone is referred to as the tacticity of the polymer. There are three main types of tacticity:

Isotactic: All the substituent groups are on the same side of the polymer chain.

Syndiotactic: The substituent groups alternate regularly on opposite sides of the polymer chain.

Atactic: The substituent groups are arranged randomly along the polymer chain.

The tacticity of a polymer can have a profound impact on its physical properties. For example, isotactic and syndiotactic polymers tend to be more crystalline and have higher melting points and mechanical strengths compared to their atactic counterparts, which are generally amorphous and more rubbery.

In the case of urethane acrylates, the stereochemistry of the polymer backbone can influence the efficiency of hydrogen bonding between the urethane groups on adjacent chains. A more regular, stereoregular structure (isotactic or syndiotactic) may allow for more ordered packing of the polymer chains and stronger intermolecular interactions, leading to enhanced mechanical performance.

Conformational Analysis and Intermolecular Interactions in Related Acrylates

The conformational flexibility of the urethane acrylate monomer is determined by the rotation around its single bonds. The molecule can adopt various conformations, and the most stable conformation will be the one that minimizes steric hindrance and maximizes favorable intermolecular interactions.

The key rotatable bonds in 2-Propenoic acid, 2-[[(butylamino)carbonyl]oxy]ethyl ester are:

The C-C bonds within the n-butyl group.

The C-N and C-O bonds of the urethane linkage.

The C-O and C-C bonds connecting the urethane and acrylate moieties.

In the resulting polymer, the primary intermolecular interactions are hydrogen bonding and van der Waals forces.

Hydrogen Bonding: The hydrogen atom on the nitrogen of the urethane group can act as a hydrogen bond donor, while the carbonyl oxygens of the urethane and acrylate groups can act as hydrogen bond acceptors. These strong intermolecular forces are crucial for the cohesion and mechanical integrity of the polymer.

The interplay of these intermolecular forces, along with the polymer's tacticity and molecular weight, determines the macroscopic properties of the material, such as its hardness, flexibility, and adhesion.

Interaction TypeParticipating GroupsRelative StrengthImpact on Properties
Hydrogen BondingUrethane (-NH-COO-)StrongIncreases strength, toughness, and chemical resistance.
Van der Waals ForcesAlkyl chains, entire moleculeWeakContributes to flexibility and solubility.

Mechanistic Investigations of Actilane 18 Chemical Reactivity

Photoinduced Polymerization Kinetics and Mechanisms Involving Urethane (B1682113) Acrylates

Photoinduced polymerization, or UV curing, is a process that utilizes ultraviolet (UV) light to initiate a rapid chain-growth polymerization reaction, converting a liquid monomer or oligomer formulation into a solid, crosslinked polymer network. For urethane acrylates like those in the Actilane family, this process is fundamental to their application in coatings, inks, and adhesives.

Initiation: This stage begins with the absorption of UV light by a photoinitiator molecule, which then generates reactive species, typically free radicals.

Propagation: The generated free radicals react with the acrylate (B77674) double bonds of the urethane acrylate oligomers and any reactive diluents present in the formulation. This initiates a chain reaction where monomer units are sequentially added to the growing polymer chain.

Termination: The polymerization process ceases when the growing polymer chains are deactivated, which can occur through various mechanisms such as radical combination or disproportionation.

The rate of polymerization (Rp) is influenced by several factors, including the intensity of the UV light, the concentration and type of photoinitiator, the functionality of the acrylate monomers (the number of acrylate groups per molecule), and the viscosity of the formulation. For multifunctional acrylates, the polymerization rate often exhibits autoacceleration, a phenomenon where the rate of polymerization increases as the reaction proceeds due to a decrease in the termination rate in the increasingly viscous medium.

A representative kinetic profile for the photopolymerization of a urethane acrylate system is shown in the table below, illustrating the effect of UV light intensity on the rate of polymerization and final conversion.

UV Light Intensity (mW/cm²)Peak Polymerization Rate (%/s)Final Conversion (%)
101585
202590
303592
404595

This is a representative data table for illustrative purposes based on general knowledge of urethane acrylate photopolymerization and does not represent specific data for Actilane 18.

Radical Formation and Propagation Pathways in Urethane Acrylate Formulations

The formation of radicals is a critical first step in the photopolymerization of urethane acrylate formulations. This process is typically initiated by a photoinitiator, which can be classified as either a Type I (cleavage) or Type II (hydrogen abstraction) photoinitiator.

Type I Photoinitiators: Upon absorption of UV light, these molecules undergo homolytic cleavage to form two radical fragments, at least one of which is reactive enough to initiate polymerization.

Type II Photoinitiators: These photoinitiators, when in an excited state after UV absorption, abstract a hydrogen atom from a co-initiator or synergist (often an amine) to generate the initiating radicals.

Once formed, these primary radicals add to the carbon-carbon double bond of an acrylate group, creating a new, larger radical. This new radical then propagates by adding to another acrylate monomer, and this process repeats, leading to the rapid growth of a polymer chain.

In formulations containing multifunctional urethane acrylates, the propagation step leads to the formation of a highly crosslinked three-dimensional network. The structure of the urethane acrylate oligomer, including the nature of the isocyanate and polyol used in its synthesis, plays a significant role in the properties of the final cured material.

Electron Transfer Processes in Photopolymerization Systems Containing Urethane Acrylates

Electron transfer processes are particularly important in photopolymerization systems that utilize Type II photoinitiators. In these systems, upon excitation by UV light, the photoinitiator molecule can interact with an electron donor, typically a tertiary amine synergist. An electron is transferred from the amine to the excited photoinitiator, forming a radical anion of the photoinitiator and a radical cation of the amine.

This is often followed by a proton transfer from the amine radical cation to the photoinitiator radical anion, resulting in the formation of two new radicals: a ketyl radical from the photoinitiator and an alpha-amino radical from the amine. The alpha-amino radical is highly reactive and is a very efficient initiator of acrylate polymerization.

Role of Co-synergists and Initiators in Urethane Acrylate Reaction Kinetics

The choice of photoinitiator and the presence of co-synergists have a profound impact on the reaction kinetics of urethane acrylate photopolymerization.

Photoinitiators: The absorption spectrum of the photoinitiator must overlap with the emission spectrum of the UV light source to ensure efficient generation of radicals. The quantum yield of the photoinitiator, which is the number of initiating radicals produced per photon absorbed, also influences the initiation rate.

Co-synergists: As mentioned previously, amine synergists are commonly used with Type II photoinitiators to enhance the rate of initiation through electron and proton transfer reactions. They can also play a crucial role in mitigating oxygen inhibition. Oxygen is a known inhibitor of free-radical polymerization as it can scavenge the initiating radicals to form less reactive peroxy radicals. Amine synergists can react with these peroxy radicals, regenerating an active radical and thus allowing the polymerization to proceed even in the presence of some oxygen.

The effect of a co-synergist on the polymerization rate is illustrated in the following hypothetical data table.

FormulationPeak Polymerization Rate (%/s)Final Conversion (%)
Urethane Acrylate + Type II Photoinitiator1075
Urethane Acrylate + Type II Photoinitiator + Amine Synergist2590

This is a representative data table for illustrative purposes based on general knowledge of the role of co-synergists and does not represent specific data for this compound.

Mechanistic Aspects of Urethane Acrylates in Crosslinking Reactions

The presence of multiple acrylate functional groups on urethane acrylate oligomers is key to their ability to form highly crosslinked networks upon polymerization. The crosslinking process begins as the growing polymer chains, each containing unreacted acrylate groups, start to connect with one another.

As the polymerization proceeds, the viscosity of the system increases dramatically, and the mobility of the reactive species becomes restricted. This leads to a phenomenon known as diffusion-controlled reaction kinetics. At a certain point, the system may vitrify, meaning it transitions from a rubbery state to a glassy state, which can trap some unreacted acrylate groups within the rigid network. The final degree of conversion and the crosslink density are therefore dependent on the reaction conditions, such as temperature and the intensity of the UV light.

The crosslink density of the final polymer network is a critical factor in determining its mechanical properties, such as hardness, chemical resistance, and tensile strength. The flexibility and toughness of the cured material are also influenced by the chemical structure of the urethane acrylate oligomer backbone.

Advanced Spectroscopic and Analytical Characterization of Actilane 18 Systems

Real-time Infrared (RT-IR) and UV-Visible Absorption Spectroscopy for Reaction Monitoring

Real-time Infrared (RT-IR) and UV-Visible (UV-Vis) absorption spectroscopy are valuable tools for monitoring the progress of photopolymerization reactions involving acrylate (B77674) monomers, including those within Actilane 18 systems. Spectroscopic techniques like UV-Vis, IR, NIR, FTIR, and Raman are widely used to continuously or periodically monitor reaction progress, offering molecular-level information on the degree of reaction and product quality. rsc.org RT-FTIR is particularly common for real-time and in situ monitoring of monomer conversion rates in rapid radical photopolymerization reactions of compositions containing acrylate and methacrylate (B99206) monomers. rsc.org

The high potential of infrared spectroscopy in monitoring the kinetics and degree of conversion during photopolymerization is well-documented. rsc.org Various IR measuring techniques, such as transmission, reflectance (ATR, HATR), and transflectance (DRIFT), are employed depending on the sample's optical properties and physical state. rsc.org ATR-FTIR (attenuated total reflectance Fourier-transform infrared) spectroscopy has been successfully utilized to examine reaction conversion and composition during polymerization monitoring. rsc.orgacs.org This technique, being a contacting sampling method, uses a crystal with a high refractive index, allowing an evanescent wave to penetrate a short distance into the sample. rsc.org

UV-Vis spectroscopy has also been applied to study polymerization reactions, although it is less frequently used for online monitoring of thermoset synthesis or curing compared to Raman, FTIR, or NIR. researchgate.net Coupling UV-Vis and FT-NIR spectroscopy allows for the simultaneous real-time monitoring of light absorption rates and initiator/monomer consumption, enabling the calculation of dynamic parameters such as quantum yields and photosensitivity. researchgate.netrsc.org The decrease in infrared absorption bands over time can be used to determine percent conversion versus time plots. radtech.org Characteristic infrared absorbance bands for monitoring the disappearance of reactants and monomers during photoreactions include those for acrylates near 1636, 1618, and/or 812 cm⁻¹. radtech.org Near-infrared spectroscopy can also be used to follow the disappearance of the acrylate double bond overtone band, for example, at 6160 cm⁻¹, during UV exposure of samples up to a few millimeters thick. tandfonline.com

RTIR spectroscopy is well-suited for following the polymerization of monomer mixtures, including those leading to crosslinked copolymers or interpenetrating polymer networks, and for studying the UV curing of filled acrylate resins. tandfonline.com Its advantages include real-time monitoring, sensitivity, short response time, and versatility. tandfonline.com High-speed reactions occurring within seconds upon intense illumination can be accurately monitored by RTIR spectroscopy due to its high time resolution, capable of recording up to 50 spectra per second. tandfonline.com From the conversion versus time curves, the rate of polymerization at any stage and the amount of unreacted functionalities can be determined. tandfonline.com

Time-Resolved Spectroscopic Techniques in Studying this compound Intermediates

Time-resolved spectroscopic techniques are crucial for investigating the transient intermediates formed during the photopolymerization of acrylate systems, including those potentially present in this compound formulations. Transient absorption spectroscopy (TRAS), a key time-resolved laser spectroscopy technique, is extensively used to investigate the primary processes involved in photoinitiating systems. researchgate.net This method allows for the direct observation of reactive intermediates by monitoring their absorption changes over time after a laser pulse. researchgate.netnih.gov

Ultrafast transient absorption spectroscopic methods, spanning timescales from sub-picosecond to microseconds, can reveal mechanistic and kinetic details of sequential steps in photoredox catalyzed polymerization reactions. nih.gov These measurements can identify excited states of photocatalysts and radical intermediates involved in propagation reactions, quantifying their lifetimes. nih.gov For instance, transient absorption spectroscopy has been used to directly observe acrylate radicals, which exhibit strong absorption in the visible spectrum, providing insights into their chemical reactivity and interactions with additives. researchgate.net The addition of aminoalkyl radicals to an acrylate double bond can generate these acrylate radicals. researchgate.net Subsequent reactions, such as addition to another acrylate double bond and recombination of two acrylate radicals, can also be investigated using this technique. researchgate.net

Other time-resolved techniques, such as transient infrared spectroscopy, laser-induced photoacoustic calorimetry, and photoconductivity, have also been introduced to obtain information on excited states not easily accessible by TRAS. researchgate.net For example, transient-IR absorption spectroscopy can resolve sequential photochemical and bimolecular reaction steps in a photoredox catalytic cycle across various timescales. nih.gov

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry for Structural Elucidation of Related Acrylates

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful techniques for the structural elucidation of acrylates and related polymers, providing detailed information about their molecular architecture and composition. High-resolution NMR spectroscopy is considered a versatile and reliable technique for determining the microstructure of polymers. iupac.org Both 1D and 2D NMR techniques, such as 2D heteronuclear single-quantum coherence (HSQC), total correlation spectroscopy (TOCSY), and heteronuclear multiple-bond correlation (HMBC), are employed for detailed microstructural analysis, including absolute configurational assignments and sequence distribution in copolymers. iupac.org NMR is also used for checking polymer purity, elucidating polymerization mechanisms, determining tacticity, analyzing monomer sequences in copolymers, and studying polymer dynamics. iupac.org

Specifically for acrylate polymers, signals in the ¹³C NMR spectrum, particularly the carbonyl signal, are sensitive to microstructural differences and can provide information at the level of configurational pentads or even heptads. researchgate.net Detailed sequence distribution analysis is possible by assigning individual spectral lines to specific sequences. researchgate.net Complementary information on the distribution of sequences can be derived from the signal of the β-CH₂ carbons of the main chain. researchgate.net Incremental calculations of chemical shifts can be performed for both carbonyl and methylene (B1212753) signals to simulate spectra and verify signal attribution. researchgate.net ¹H and ¹³C NMR spectroscopies have been used to monitor the conversion of various acrylates. acs.org

Mass Spectrometry, particularly high-resolution Fourier transform mass spectrometry (FTMS) combined with tandem mass spectrometry (MSⁿ), is a powerful analytical tool for the detailed structural characterization of complex polymer architectures, including copolymers and polymer mixtures. nih.govd-nb.info While soft ionization techniques can provide molecular weight distribution, polydispersity, and end groups, full microstructure elucidation and monomer sequencing often require tandem MS. nih.govd-nb.infonih.gov FTMS offers ultrahigh resolution, which is valuable for fine structural characterization and sequencing of polymers. nih.govd-nb.info Tandem MS experiments are critical for obtaining detailed structural and sequence information for oligomeric copolymers. d-nb.infonih.gov Techniques like electrospray ionization (ESI), atmospheric pressure chemical ionization (APCI), and matrix-assisted laser desorption/ionization (MALDI) coupled with tandem MS are used for structural characterization of polymers like poly(methyl acrylate)s. researchgate.net Pyrolysis-GC/MS is another method used to characterize UV-cured networks based on (meth)acrylates by analyzing the degradation products. mdpi.com

In-Situ Characterization of this compound Photopolymerization Processes

In-situ characterization techniques allow for the monitoring of photopolymerization processes as they occur, providing real-time data on reaction kinetics and material property development. Real-time and in situ monitoring of photopolymerizations is increasingly facilitated by techniques such as fiber-optic-based Raman systems. mdpi.com Raman spectroscopy is well-suited for detecting chemical bond changes during polymerization due to its basis in rotational and vibrational transitions, and its short intrinsic time scale allows for monitoring rapid reactions in real time. mdpi.com

In-situ NMR spectroscopy is another technique used to monitor bulk photopolymerization reactions, offering high spectral resolution and rich chemical information. acs.orgchemrxiv.org This method can monitor the disappearance of vinylic resonances to calculate monomer conversion as a function of time and determine relative rate constants and ultimate monomer conversion. acs.org It can be a complementary technique to RT-IR for kinetic monitoring of photopolymer materials. chemrxiv.org

In-situ FTIR spectroscopy, particularly using ATR mode, is employed to track photopolymerization reactions in real-time by monitoring the decrease in absorption intensity bands corresponding to reactive groups. nih.gov This allows for the calculation of the degree of polymerization conversion. nih.gov Coupling an infrared spectrometer with a photorheometer enables the in situ observation of both chemical and mechanical characteristics during photopolymerization, providing information on time to gelation, final modulus, and shrinkage force alongside chemical conversion. nih.gov

Other in-situ characterization techniques mentioned in the context of photopolymerization of acrylate resins include microrheology, which monitors the liquid-to-gel transition by tracking the Brownian motion of tracer particles. gatech.edu This method can relate UV exposure to the progress of polymerization and gelation and study three-dimensional gelation profiles. gatech.edu Spectroscopic ellipsometry is a non-destructive, interface-sensitive in situ technique used for interface characterization and can be applied to study the mechanism of electrochemical deposition of photoresists. researchgate.net UV-Vis spectrometry can also be used for monitoring photopolymerization in situ. researchgate.net

Chromatographic Methods for Component Separation and Analysis within this compound Mixtures

Chromatographic methods are essential for separating and analyzing the various components present in this compound mixtures, including monomers, oligomers, photoinitiators, and potential impurities or reaction byproducts. High Performance Liquid Chromatography (HPLC) is a common technique for analyzing residual monomers in polymers before cross-linking. waters.com HPLC can separate a variety of residual monomers from a polymer matrix, even if the extract contains both polar and non-polar monomers. waters.com A gradient elution program using mobile phases like water and acetonitrile (B52724) can separate acrylic monomers while retaining polyacrylates on the column, which are then eluted in a second gradient step using a solvent like tetrahydrofuran. waters.com This simplifies sample preparation and reduces analysis time. waters.com HPLC methods have been developed for the analysis of various acrylate monomers, demonstrating excellent retention time repeatability and linearity. perkinelmer.com

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is also widely used for the analysis of residual monomers and other volatile components in acrylate systems. chromatographyonline.com GC-MS methods have been established for the simultaneous quantification of multiple residual monomers in adhesives, including acrylates. chromatographyonline.com Ultrasonic extraction can be used for sample preparation. chromatographyonline.com GC can also be used to determine the content of specific components like acrylic acid in liquid phase mixtures. google.comrsc.org Varying the proportions of non-polar and polar liquid phases in a composite GC column can help achieve complete separation of components. rsc.org Pyrolysis-GC/MS is utilized to characterize the structural and compositional nature of UV-cured polymeric networks by analyzing the volatile products generated upon heating. mdpi.comacs.orgshimadzu.com This technique can identify monomers and other degradation products. mdpi.com

Chromatographic techniques, in conjunction with spectroscopic methods like NMR and MS, provide a comprehensive approach to understanding the composition and structure of this compound systems and the changes they undergo during processes like photopolymerization.

Computational Chemistry and Theoretical Studies on Actilane 18 Analogues

Density Functional Theory (DFT) for Molecular Structure and Reactivity Predictions

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it highly suitable for predicting the molecular structure and reactivity of Actilane 18 analogues. DFT calculations can elucidate the geometric and electronic properties of these monomers, which are crucial determinants of their polymerization behavior.

Research on acrylate (B77674) and methacrylate (B99206) monomers has demonstrated that the rate of polymerization is directly influenced by the monomer's structure. ugent.beacs.orgresearchgate.net DFT studies, often employing hybrid functionals like B3LYP with basis sets such as 6-31+G(d), are utilized to calculate optimized geometries, frequencies, and energetics of the monomers and their corresponding radical species. ugent.beacs.org These calculations help in understanding the effect of pendant groups on polymerizability. For trifunctional acrylates analogous to this compound, the size and polarity of the core structure and the arrangement of the acrylate groups are key factors that can be systematically studied using DFT to predict their reactivity. ugent.beacs.org

Table 1: Representative DFT-Calculated Parameters for Acrylate Monomer Reactivity Analysis

ParameterDescriptionTypical Application for this compound Analogues
Optimized Molecular Geometry The lowest energy arrangement of atoms in the monomer.Provides bond lengths, bond angles, and dihedral angles, offering insights into steric hindrance around the acrylate groups.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies The energy levels of the outermost electron orbitals.The HOMO-LUMO gap can indicate the chemical reactivity and the energy required for electronic excitation.
Mulliken Atomic Charges A measure of the partial electric charge on each atom in the molecule.Helps in understanding the electrostatic interactions and the reactivity of different sites within the molecule.
Activation Energy of Propagation (Ea) The energy barrier for the addition of a monomer to a growing polymer radical chain.Lower activation energies suggest a higher rate of polymerization, allowing for the comparison of reactivity among different analogues.

Note: This table is illustrative and represents the types of data that can be generated through DFT studies on acrylate monomers.

Molecular Dynamics (MD) Simulations of this compound Polymerization and Network Formation

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the physical movements of atoms and molecules over time. For this compound analogues, MD simulations are particularly useful for modeling the polymerization process and the subsequent formation of cross-linked polymer networks. acs.org These simulations provide a dynamic picture of how individual monomers react and assemble into a three-dimensional structure.

Reactive force fields are often employed in MD simulations to model the cross-linking of acrylate polymer networks. acs.org These force fields allow for the formation and breaking of chemical bonds during the simulation, mimicking the polymerization reactions. By simulating a system of this compound analogue monomers with a photoinitiator, researchers can observe the initiation, propagation, and termination steps of polymerization in real-time at the atomic scale.

The insights gained from MD simulations include the prediction of gel points, the degree of cyclization within the network, and the spatial distribution of cross-links. acs.org These structural characteristics are directly related to the macroscopic properties of the final polymer, such as its mechanical strength and thermal stability. For example, MD simulations have been used to study the effect of monomer functionality on the resulting network topology and thermomechanical properties. dtu.dk

Table 2: Typical Parameters and Outputs of MD Simulations for Acrylate Polymerization

Simulation Parameter/OutputDescriptionRelevance to this compound Systems
Force Field A set of parameters that describe the potential energy of the system.Determines the accuracy of the interactions between atoms. Force fields like COMPASS or PCFF are often used for polymers. sumdu.edu.ua
Initial Monomer Configuration The starting arrangement and density of the monomer molecules in the simulation box.Affects the initial stages of polymerization and can be adjusted to mimic different experimental conditions.
Reaction Criteria The conditions under which a chemical bond can form between reactive sites (e.g., distance and orientation).Defines the rules for the polymerization process within the simulation.
Degree of Conversion The percentage of acrylate double bonds that have reacted over time.A key output that can be compared with experimental measurements to validate the simulation model.
Glass Transition Temperature (Tg) The temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.A critical property for many applications that can be predicted from the temperature-dependent behavior of the simulated network. dtu.dk
Young's Modulus A measure of the stiffness of the material.Can be calculated from the stress-strain behavior of the simulated polymer network under virtual deformation. dtu.dk

Note: This table provides representative parameters and outputs from MD simulations of acrylate network formation.

Quantum Chemical Calculations on Excited States and Photoinitiation Mechanisms

The photopolymerization of this compound analogues is initiated by the absorption of light by a photoinitiator molecule, which then generates reactive species (free radicals). Quantum chemical calculations are essential for understanding the electronic excited states of photoinitiators and the mechanisms of radical generation. rsc.org

Upon absorbing UV or visible light, a photoinitiator is promoted to an electronically excited state. The nature of this excited state is critical, as efficient bond cleavage to form radicals typically occurs from triplet states with n-π* character. rsc.org Quantum chemical methods, such as Time-Dependent DFT (TD-DFT), can be used to calculate the energies and characteristics of these excited states. These calculations can predict the absorption spectrum of the photoinitiator, helping to match it with an appropriate light source.

Furthermore, quantum chemical calculations can model the potential energy surfaces of the photoinitiator in its excited states, identifying the pathways for bond cleavage (α-cleavage) and other competing processes like luminescence or non-radiative decay. rsc.org For systems involving this compound analogues, these calculations can help in selecting the most efficient photoinitiator and optimizing the initiation conditions. Studies have also explored the possibility of self-initiation in certain acrylates upon exposure to short-wavelength UV radiation, a process that can be investigated through quantum chemical modeling of the monomer's excited states. radtech.orgradtech.org

Prediction of Molecular Interactions and Binding Affinities in this compound Systems

Computational methods can also be employed to predict the non-covalent interactions between this compound analogues and other components in a formulation, such as other monomers, oligomers, or additives. These interactions can influence the viscosity of the uncured resin and the phase behavior of the mixture.

Molecular docking and binding free energy calculations, while more common in drug discovery, can be adapted to study the interactions between monomers and other molecules. For instance, these methods could be used to predict the affinity of an this compound analogue for a surface or a filler particle in a composite material. Understanding these interactions is crucial for designing formulations with desired properties.

Theoretical Modeling of Photopolymerization Processes and Network Evolution

Theoretical modeling of photopolymerization kinetics provides a framework for predicting the rate of reaction and the evolution of the polymer network over time. mdpi.comnih.gov These models can range from phenomenological approaches that fit experimental data to more detailed mechanistic models that account for the individual reaction steps: initiation, propagation, termination, and chain transfer. mdpi.comnih.gov

Mechanistic models often consist of a set of differential equations that describe the change in concentration of each species (monomers, radicals, photoinitiator, etc.) over time. mdpi.com The rate constants for these equations can be obtained from experimental measurements or estimated from computational chemistry calculations, as described in the sections above. These models can also incorporate the effects of diffusion control, which becomes significant as the viscosity of the system increases during polymerization, and oxygen inhibition, a common issue in free-radical photopolymerization. mdpi.com

Stochastic models, such as those based on Monte Carlo methods, can also be used to simulate the photopolymerization process. researchgate.net These models can provide detailed information about the evolving network structure, including the distribution of molecular weights and the formation of cross-links. By simulating the curing process under different conditions (e.g., light intensity, photoinitiator concentration), these models can be used to optimize the manufacturing process for materials based on this compound analogues. researchgate.netbohrium.com

Degradation Pathways and Environmental Fate of Actilane 18 Academic Focus

Photo-oxidative Degradation Mechanisms of Actilane Series Compounds

Photo-oxidative degradation is a significant pathway for the breakdown of polymers and monomers containing light-absorbing chromophores, particularly in the presence of oxygen and UV light wikipedia.org. This process is a major factor in the weathering of plastics and can lead to chain scission and changes in material properties wikipedia.orgmpg.de. For acrylate-based compounds, photo-oxidation typically involves the formation of free radicals upon exposure to UV light, often initiated by impurities, photoinitiators, or the inherent absorption of the molecule itself wikipedia.orgzut.edu.pl. These radicals can then react with oxygen, leading to a chain reaction that results in the scission of polymer chains and the formation of various oxidized products, such as carbonyl and hydroxyl groups wikipedia.orgmpg.deansto.gov.au.

Studies on Actilane series compounds, such as Actilane 430 (an acrylated trimethylolpropane (B17298) ethoxylate), have investigated their photo-oxidative stability. Research indicates that the presence of certain co-synergists, like amine functionalities, can influence the photo-oxidative behavior of cured acrylate (B77674) films cnrs.fr. Amines can act as oxygen scavengers, reacting rapidly with initially generated alkylamino radicals to form unstable hydroperoxides, which subsequently break down into aldehydes cnrs.fr. This process can impart some degree of oxidative photostability to the cured films cnrs.fr. The rate and extent of photo-oxidation can be dependent on factors such as the specific structure of the acrylate compound, the presence and type of photoinitiators or additives, and the intensity and wavelength of UV exposure zut.edu.plcnrs.fr.

The photo-oxidative degradation of acrylic polymers involves complex chemical modifications, including chain scission reactions mpg.deansto.gov.auiaea.org. While under inert atmospheres, UV degradation might be limited, the presence of air significantly increases the extent of degradation due to oxidation reactions cnrs.fr.

Abiotic Degradation Pathways of Acrylated Monomers

Abiotic degradation refers to the non-biological transformation of chemical compounds in the environment, including processes like hydrolysis, photolysis, and thermal degradation agriscigroup.us. For acrylated monomers, several abiotic pathways can contribute to their breakdown.

Hydrolysis, the cleavage of ester bonds by reaction with water, can occur, particularly under acidic or alkaline conditions, leading to the formation of acrylic acid and the corresponding alcohol from the ester group iaea.org. Acrylic acid itself is subject to further environmental degradation inchem.org.

Thermal degradation, involving the breakdown of compounds due to elevated temperatures, can also occur, especially in industrial settings or during incineration agriscigroup.usradtech-europe.com. Acrylate monomers and oligomers are known for their reactivity and can undergo thermally initiated free radical polymerization, which can be highly exothermic and potentially lead to thermal degradation and the release of vapors radtech-europe.com. The thermal decomposition of acrylate monomers can yield various products, though the specific products depend on the monomer structure and temperature mdpi.com. Unlike some methacrylate (B99206) monomers which can undergo monomer reversion upon thermal degradation, acrylates tend to degrade via β-scission processes, producing higher molecular weight fragments like dimers and trimers mdpi.com.

Photolysis, the direct absorption of light energy leading to chemical bond cleavage, is another potential abiotic degradation pathway, particularly for compounds with chromophores that absorb sunlight inchem.org. The UV absorption band of acrylic acid, for instance, extends to about 320 nm, making photolysis a possible transformation route inchem.org.

Theoretical Considerations of Actilane 18 Environmental Transformation

Theoretical approaches can be employed to predict and understand the environmental transformation of compounds like this compound. Modeling tools, such as fugacity models, can estimate the distribution of a chemical substance among different environmental compartments (air, water, soil, sediment) based on its physicochemical properties like water solubility, vapor pressure, and Henry's Law constant inchem.org. For acrylic acid, for example, theoretical modeling suggests that the majority would reside in the aquatic environment due to its high water miscibility inchem.org.

Predicting specific degradation pathways can also be approached theoretically using in silico software that analyzes the chemical structure of a compound and assesses its susceptibility to various degradation mechanisms under defined environmental conditions (e.g., temperature, pH, light, oxygen) lhasalimited.org. These tools utilize knowledge bases of degradation patterns to predict potential degradation products and pathways lhasalimited.org.

Given that this compound is an acrylate compound, theoretical considerations would involve assessing the lability of its ester linkages to hydrolysis, the potential for photo-initiated radical formation and subsequent oxidation of the acrylate double bond and any alkyl chains, and its volatility and solubility which govern its partitioning between environmental phases. The presence of specific functional groups or structural features in this compound would influence its reactivity and thus its theoretical environmental half-life and transformation products.

Analytical Methodologies for Monitoring Degradation Products (excluding regulated safety analyses)

Monitoring the degradation of this compound and other acrylate compounds in environmental or experimental settings requires sensitive and specific analytical methodologies. Various techniques are employed to identify and quantify the parent compound and its degradation products.

Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC/MS), are widely used for separating and identifying components in complex mixtures resulting from degradation mdpi.comperkinelmer.com. HPLC is suitable for analyzing acrylate monomers and can be used to monitor their conversion or the appearance of degradation products perkinelmer.com. Pyrolysis-GC/MS is a powerful technique for characterizing the degradation products of crosslinked acrylic polymers by thermally breaking them down into smaller, volatile fragments that can be separated and identified by GC/MS mdpi.com.

Spectroscopic techniques provide information about the chemical functional groups present and their changes during degradation. Fourier Transform Infrared (FTIR) spectroscopy, particularly Attenuated Total Reflectance (ATR-FTIR), is useful for monitoring the disappearance of reactive groups (like acrylate double bonds) and the appearance of new functional groups (like carbonyls and hydroxyls) indicative of oxidation or hydrolysis mpg.deansto.gov.aursc.org. Real-time FTIR (RTIR) allows for continuous monitoring of reaction kinetics, such as photopolymerization and monomer conversion rsc.orgresearchgate.net. Near-infrared spectroscopy (NIR) is another technique used for monitoring the progress and kinetics of curing and degradation reactions in acrylate systems rsc.org.

Advanced Research Applications in Materials Science and Polymer Engineering Utilizing Actilane 18

Role of Actilane 18 as a Reactive Diluent in UV-Curable Resins

Unlike non-reactive solvents that evaporate during curing and contribute to volatile organic compound (VOC) emissions, reactive diluents are incorporated directly into the cross-linked polymer network. scribd.com This integration ensures that the diluent contributes to the final physical and chemical properties of the cured material. The use of acrylate-based reactive diluents can significantly influence cure speed, shrinkage, adhesion, and the mechanical characteristics of the final polymer. uvebtech.com The functionality of the diluent (whether it is mono-, di-, or multifunctional) plays a crucial role in determining the cross-link density and, consequently, the hardness, flexibility, and chemical resistance of the material. specialchem.comolinepoxy.com

Research findings indicate that the selection of a reactive diluent is a critical step in formulating UV-curable systems to meet specific performance targets. For instance, vinyl-ether and -amide monomers used as reactive diluents have been shown to efficiently decrease viscosity, enhance the conversion of acrylate (B77674) oligomers, and improve properties such as adhesion and flexibility. uvebtech.com

Table 1: Typical Impact of Reactive Diluents on UV-Curable Resin Properties

Property Effect of Reactive Diluent Rationale
Viscosity Significant Reduction The primary function is to lower the viscosity of high molecular weight oligomers for better processability. uvebtech.com
Cure Speed Increase Monomers often have higher reactivity, contributing to faster polymerization kinetics.
Hardness & Scratch Resistance Variable (Often Increased) Incorporation into the polymer network, especially with multifunctional acrylates, increases cross-link density. allnex.com
Flexibility Variable (Often Decreased) Higher cross-link density can lead to a more rigid, less flexible material.

| Adhesion | Improvement | Lower viscosity promotes better wetting of the substrate, enhancing physical adhesion. uvebtech.com |

Incorporation of this compound in High-Performance Coatings and Films

This compound is utilized in the formulation of high-performance coatings and films that require rapid curing, durability, and specific surface properties. UV-cured coatings are sought after in numerous industries due to their high productivity, low energy consumption, and environmental compliance (low to zero VOCs). scribd.com The properties of the final coating are a direct result of the constituent components, including the oligomers, photoinitiators, additives, and reactive diluents like this compound.

Urethane (B1682113) acrylates, a class of materials to which the Actilane family belongs, are known for providing an excellent balance of hardness, toughness, flexibility, and resistance to chemicals and abrasion. covestro.com When formulated into a coating, this compound contributes to the liquid formulation's flow and leveling before curing and becomes an integral part of the solid film's structure afterward. The choice of an aliphatic or aromatic urethane acrylate backbone can also determine key characteristics; aliphatic types are often preferred for exterior applications due to their superior weatherability and resistance to yellowing. covestro.com

Table 2: Performance Characteristics of Urethane Acrylate-Based UV Coatings

Performance Metric Typical Result Influencing Factors
König Pendulum Hardness (secs) 70 - 180 Oligomer functionality, cross-link density. scribd.com
Abrasion Resistance Good to Excellent Dependent on hardness and toughness of the polymer network. scribd.com
Chemical Resistance Moderate to Excellent High cross-link density limits the penetration of solvents and chemicals. scribd.com
Flexibility Low to Good Inversely related to hardness; can be tailored by oligomer selection.

| Adhesion to Substrates | Good | Can be enhanced with specific adhesion-promoting monomers and proper formulation. arkema.comarkema.com |

Data is representative of the general performance of urethane acrylate systems as detailed in product literature for the Actilane family. scribd.com

Fabrication of 3D Structures and Holographic Devices with this compound-based Systems

Advanced additive manufacturing, or 3D printing, technologies such as stereolithography (SLA) and digital light processing (DLP) rely on photopolymer resins that selectively solidify upon exposure to light. igmresins.com These resins are complex formulations typically containing oligomers, photoinitiators, and reactive diluents. The role of the reactive diluent is critical in achieving the low viscosity necessary for rapid layer recoating and high-resolution printing. bomar-chem.com Furthermore, the diluent impacts the mechanical properties of the final printed object, such as its tensile strength, elongation, and impact resistance. bomar-chem.com

While specific research directly linking this compound to holographic 3D printing is not publicly documented, the fundamental chemistry of these systems is based on photopolymerizable (meth)acrylate formulations. igmresins.com Holographic and volumetric 3D printing methods, which cure an entire volume of resin simultaneously, require resins with highly optimized curing kinetics and optical clarity. Acrylate-based materials are central to this research due to their rapid polymerization rates. The development of superior light-curable materials is considered crucial for advancing photopolymer 3D printing beyond rapid prototyping to the fabrication of functional parts. igmresins.com

This compound in Non-Silicone Release Agent Formulations for Research Applications

Release agents are coatings that prevent one material from adhering to another, a critical function in molding and casting operations. Non-silicone release agents are specified in applications where the presence of silicone could interfere with subsequent post-molding processes such as painting, bonding, or coating. romakksilicones.com

Research into novel release coatings has explored the use of various polymer systems. One patented technology describes release coating formulations that include non-silicone additives, such as monofunctional acrylates and methacrylates with hydrophobic side chains (e.g., stearyl methacrylate). google.com In these systems, the acrylate additive can replace a portion of the traditional silicone base polymer. The additive serves to lower surface energy and can also participate in the cross-linking reaction, becoming a permanent part of the release coating. google.com Although the use of this compound in this specific application is not explicitly documented in available research, the use of functional acrylates in non-silicone release systems demonstrates a potential application area for such compounds in materials science research.

Design of Novel Polymeric Materials Through this compound Functionalization

Specialty acrylate monomers serve as versatile building blocks in polymer synthesis. arkema.com Beyond their role as reactive diluents, they can be used as co-monomers in polymerization processes to create new polymers with tailored properties. By incorporating monomers with specific chemical structures, researchers can control characteristics such as the glass transition temperature (Tg), hydrophobicity, chemical resistance, and cross-linking density of the resulting polymer. arkema.com

The synthesis of novel materials, such as reactive acrylic latexes or bio-based UV-curable resins, often involves the polymerization of functional monomers. mdpi.comnih.gov For example, the synthesis of core-shell latex particles via multi-stage emulsion polymerization allows for the combination of different polymer properties within a single particle. mdpi.com While specific studies detailing the functionalization of this compound were not identified, its acrylate functionality makes it a candidate for copolymerization with other monomers to design novel polymeric structures. This approach is a fundamental strategy in materials science for creating advanced polymers for applications ranging from adhesives and coatings to biomedical devices. arkema.comnih.gov

Future Research Directions and Unexplored Avenues for Actilane 18

Development of Sustainable Synthesis Routes for Actilane 18

The growing global emphasis on sustainable chemistry necessitates the exploration of environmentally benign methods for polymer synthesis. Future research on this compound could focus on developing greener synthetic routes to replace or improve upon traditional methods. This might involve investigating alternative monomers derived from renewable resources, utilizing less hazardous solvents or solvent-free processes, and exploring catalytic approaches that minimize waste generation. nih.govnih.govnih.govsfu.ca The application of principles from green chemistry to the synthesis of polymers is a significant area of ongoing research, aiming to reduce the environmental footprint of material production. nih.govsfu.ca While general advancements in sustainable polymer synthesis, such as the use of supercritical CO2 or ionic liquids, and the development of metal-free catalysts, are being explored for various polymers, their specific applicability and effectiveness for this compound would require dedicated investigation. nih.gov

Exploration of Novel Photoinitiator Systems for this compound Polymerization

Photoinitiated polymerization is a widely used technique for rapid curing in various applications. Future research could explore novel photoinitiator systems specifically tailored for the polymerization or crosslinking of this compound or its precursor monomers. This could involve designing photoinitiators with improved efficiency, lower toxicity, and tunable absorption wavelengths, potentially extending the range of light sources that can be used. Research in novel photoinitiators is an active field, with efforts directed towards developing systems for specific applications, including those requiring biocompatibility or operation at different wavelengths. Investigating how different photoinitiator structures and concentrations influence the polymerization kinetics, conversion, and final properties of this compound-based materials represents a valuable area for future study.

Advanced Characterization of this compound Networks at the Nanoscale

A comprehensive understanding of the nanoscale structure and morphology of this compound and its derived networks is crucial for tailoring its properties for specific applications. Future research should focus on employing advanced nanoscale characterization techniques to probe the material at a finer level. Techniques such as atomic force microscopy (AFM), scanning probe microscopy (SPM), and tip-enhanced optical spectroscopy could provide insights into surface topography, local chemical composition, and mechanical properties at the nanoscale. These techniques are increasingly used to characterize the intricate structures of various materials, including polymers and nanocomposites, and their application to this compound could reveal structure-property relationships not observable at larger scales. Understanding the arrangement of the long alkyl chains and the polymer backbone at the nanoscale could be particularly important for applications relying on surface interactions or controlled release.

Integration of this compound into Multi-Stimuli Responsive Polymeric Materials

The development of materials that can respond to multiple external stimuli (e.g., temperature, light, pH, chemical signals) is a rapidly advancing field with potential applications in smart coatings, sensors, and controlled release systems. Future research could explore the integration of this compound into multi-stimuli responsive polymeric architectures. This might involve copolymerizing vinyl n-octadecylcarbamate with monomers that impart responsiveness to specific stimuli or incorporating this compound into blends or composites with other smart materials. The hydrophobic nature provided by the octadecyl chains of this compound could play a role in tuning the responsiveness of such materials, for instance, by influencing swelling behavior or solubility transitions in response to environmental changes. nih.gov While research on multi-stimuli responsive polymers is extensive, the specific design considerations and resulting properties when incorporating this compound would require dedicated investigation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.